4-((3-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
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Overview
Description
4-((3-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is an organic compound that belongs to the class of quinazolinones. Quinazolinones are heterocyclic compounds containing a quinazoline ring system, which is a bicyclic structure composed of fused benzene and pyrimidine rings. This particular compound features a thioether linkage with a 3-methylbenzyl group, adding to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one typically involves the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Thioether Formation: The introduction of the thioether group is achieved by reacting the quinazolinone core with 3-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4-((3-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone ring can be reduced to its corresponding tetrahydroquinazoline derivative using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl or aryl halides, bases like sodium hydride or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various alkyl or aryl substituted quinazolinones.
Scientific Research Applications
4-((3-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 4-((3-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The thioether linkage and quinazolinone core are crucial for its biological activity. It may act by inhibiting enzymes or receptors involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-((3-fluorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- 4-((3-chlorobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
- 4-((3-bromobenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one
Uniqueness
4-((3-methylbenzyl)thio)-5,6,7,8-tetrahydroquinazolin-2(1H)-one is unique due to the presence of the 3-methylbenzyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to other similar compounds.
Properties
IUPAC Name |
4-[(3-methylphenyl)methylsulfanyl]-5,6,7,8-tetrahydro-1H-quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-11-5-4-6-12(9-11)10-20-15-13-7-2-3-8-14(13)17-16(19)18-15/h4-6,9H,2-3,7-8,10H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCSUSIGMVZJSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CSC2=NC(=O)NC3=C2CCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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